N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine: is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Piperazine Functionalization: The piperazine ring is introduced by reacting the thiadiazole derivative with a piperazine compound under controlled conditions.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which is achieved by reacting the piperazine-thiadiazole intermediate with a suitable pyrimidine precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent systems used in each step. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine exerts its effects involves binding to specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In oncology, it might interact with DNA or proteins involved in cell division, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4-methyl-1,3,4-thiadiazol-2-yl)piperazine: Similar structure but lacks the pyrimidine ring.
2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl)pyrimidine: Similar but without the N,N-dimethyl substitution.
Uniqueness
N,N-Dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the thiadiazole and pyrimidine rings, along with the piperazine moiety, allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7S/c1-10-16-17-13(21-10)20-8-6-19(7-9-20)12-14-5-4-11(15-12)18(2)3/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYPTOUSUGPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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